molecular formula C26H18N2O3 B292605 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

Cat. No. B292605
M. Wt: 406.4 g/mol
InChI Key: USQFYYJXTYCJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, also known as FQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. FQ belongs to the family of benzo[h]quinoline derivatives, which are known for their diverse biological activities. FQ has been found to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been found to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphatidylinositol 3-kinase. By inhibiting these enzymes, 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is able to induce apoptosis in cancer cells, while leaving normal cells unaffected.
Biochemical and Physiological Effects
In addition to its anticancer activity, 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been found to exhibit a variety of other biochemical and physiological effects. 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has also been found to exhibit antiviral activity against a variety of viruses, including HIV and hepatitis B. These properties make 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile a promising candidate for further investigation as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in lab experiments is its relatively low toxicity. 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been found to be well-tolerated in animal studies, with no significant adverse effects observed. This makes 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile a promising candidate for further investigation as a potential therapeutic agent. However, one of the limitations of using 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in lab experiments is its relatively low solubility in water. This can make it difficult to administer 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in certain experimental settings.

Future Directions

There are several future directions for research on 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. One area of interest is the development of 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in more detail, in order to better understand its anticancer and anti-inflammatory properties. Finally, there is also interest in investigating the potential use of 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in combination with other therapeutic agents, in order to enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves the condensation of 2-phenylacetonitrile with 2-hydroxybenzaldehyde, followed by the reaction of the resulting product with furfural in the presence of an acid catalyst. The final step involves the cyclization of the intermediate product with acetic anhydride to yield 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. The synthesis of 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been extensively studied for its potential use in scientific research. One of the most promising applications of 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is in the field of cancer research. 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unaffected. This makes 4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile a promising candidate for further investigation as a potential cancer therapy.

properties

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

4-(furan-2-yl)-2-phenacyloxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

InChI

InChI=1S/C26H18N2O3/c27-15-21-24(23-11-6-14-30-23)20-13-12-17-7-4-5-10-19(17)25(20)28-26(21)31-16-22(29)18-8-2-1-3-9-18/h1-11,14H,12-13,16H2

InChI Key

USQFYYJXTYCJKI-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=C(C(=C2C4=CC=CO4)C#N)OCC(=O)C5=CC=CC=C5

Canonical SMILES

C1CC2=C(C(=C(N=C2C3=CC=CC=C31)OCC(=O)C4=CC=CC=C4)C#N)C5=CC=CO5

Origin of Product

United States

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